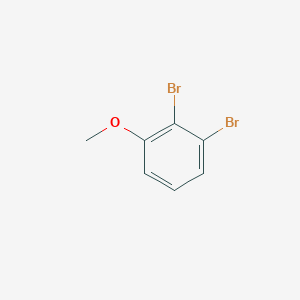
2,3-Dibromoanisole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,3-Dibromoanisole consists of a benzene ring with two bromine atoms and one methoxy group attached . The average mass is 265.930 Da and the monoisotopic mass is 263.878540 Da .Physical And Chemical Properties Analysis
2,3-Dibromoanisole has a molecular formula of C7H6Br2O, an average mass of 265.930 Da, and a monoisotopic mass of 263.878540 Da .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Phytovolatilization
2,4-Dibromoanisole (a structural analog of 2,3-Dibromoanisole) has been studied for its environmental fate, particularly its volatilization and bioaccumulation in rice plants. These studies have shown that dibromoanisoles like 2,4-DBA have a strong tendency for volatilization and can accumulate significantly in aboveground rice tissues. Phytovolatilization, where plants release these compounds into the atmosphere, is an important pathway in their global cycle (Zhang et al., 2020).
Synthesis and Chemical Applications
2,3-Dibromoanisole is also explored in the context of organic synthesis and chemical processes. For example, it's involved in the synthesis of various pharmaceuticals. An evaluation of catalytic systems for the synthesis of Lamotrigine, a medication, mentions the role of dibromoanisole derivatives in these processes (Leitch et al., 2017).
Marine Ecology and Contaminants
In marine ecology, dibromoanisoles are studied for their occurrence and impact. For instance, polybrominated anisoles, including dibromoanisoles, have been detected in marine fish and shellfish, indicating their presence as environmental contaminants in marine ecosystems (Watanabe et al., 1983).
Toxicology and Health Safety
The toxicological profile of dibromoanisoles is a significant area of research. Studies involving related compounds, such as 2,3-dibromo-1-propanol, provide insights into the potential health hazards and carcinogenicity of brominated compounds, which can inform the safety assessments of substances like 2,3-Dibromoanisole (National Toxicology Program, 1993).
Photovoltaic Applications
Dibromoanisoles have applications in the field of organic photovoltaics. For instance, 4-bromoanisole, a compound related to 2,3-Dibromoanisole, has been utilized to improve the morphology of organic photovoltaic devices, highlighting its potential in renewable energy technologies (Liu et al., 2012).
Safety and Hazards
While specific safety data for 2,3-Dibromoanisole is not available, general precautions for handling similar brominated organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1,2-dibromo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOJHYDIKYRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474715 | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoanisole | |
CAS RN |
95970-22-2 | |
| Record name | 1,2-Dibromo-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95970-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)








![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
